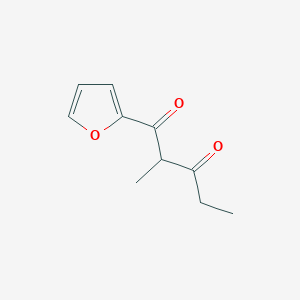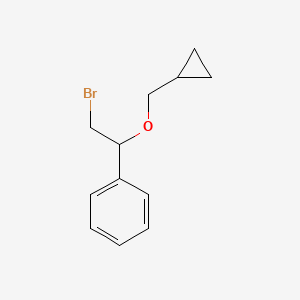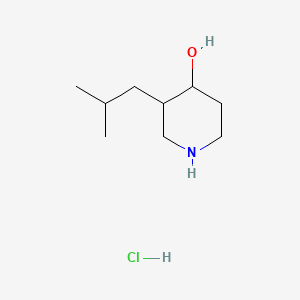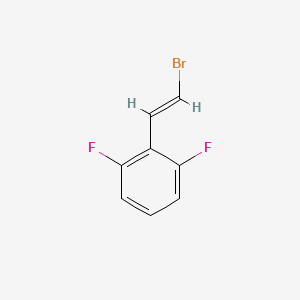
2-(2-Bromoethenyl)-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethenyl)-1,3-difluorobenzene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two fluorine atoms
Métodos De Preparación
The synthesis of 2-(2-Bromoethenyl)-1,3-difluorobenzene typically involves the bromination of 1,3-difluorobenzene followed by a Heck reaction with vinyl bromide. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Bromoethenyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivative. Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as m-chloroperbenzoic acid. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Bromoethenyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Bromoethenyl)-1,3-difluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Bromoethenyl)-1,3-difluorobenzene include:
2-Bromoethenylbenzene: Lacks the fluorine atoms, resulting in different reactivity and stability.
1,3-Difluorobenzene: Lacks the bromoethenyl group, making it less reactive in certain types of chemical reactions.
2-(2-Bromoethenyl)-benzene: Similar structure but without the fluorine atoms, leading to different chemical properties. The uniqueness of this compound lies in the combination of the bromoethenyl group and the fluorine atoms, which confer distinct reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C8H5BrF2 |
|---|---|
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
2-[(E)-2-bromoethenyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
Clave InChI |
HGYOURXXPPQUBQ-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)/C=C/Br)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C=CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


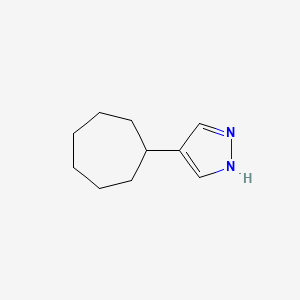
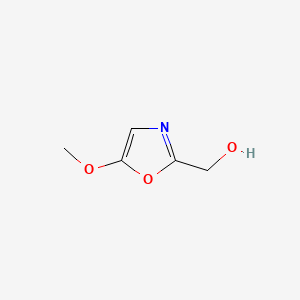
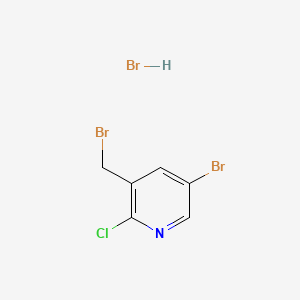

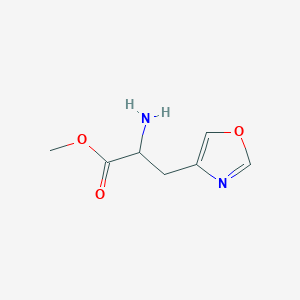
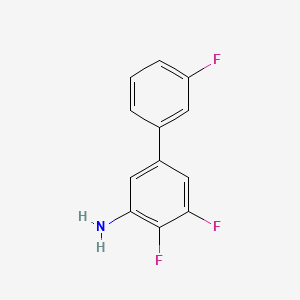

![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
